Lipophilicity Modulation: XLogP3 Comparison with Cyclopentyl and Diisopropyl Analogs
The target compound (CAS 878057-15-9) displays an XLogP3-AA of 2.4, which is 0.4 log units lower than the cyclopentylamino analog (CAS 878057-03-5, XLogP3 = 2.8) and 0.9 log units lower than the diisopropyl analog (CAS 894026-33-6, XLogP3 = 3.3) [1]. This lipophilicity gradient is driven by the N-benzyl substituent versus N-cyclopentyl and N,N-diisopropyl groups, respectively.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Cyclopentyl analog (CAS 878057-03-5): XLogP3 = 2.8; Diisopropyl analog (CAS 894026-33-6): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = −0.4 vs. cyclopentyl analog; ΔXLogP3 = −0.9 vs. diisopropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Lower lipophilicity (closer to the optimal LogD range of 1–2) predicts improved aqueous solubility and reduced metabolic liability, making CAS 878057-15-9 preferable for assays requiring higher compound solubility or lower non-specific protein binding.
- [1] PubChem Computed Properties: CID 18563391 (target), CID 18563389 (cyclopentyl), CID 18563698 (diisopropyl). National Center for Biotechnology Information, 2025. View Source
